Sodium pyrimidine-2-sulfinate

Description

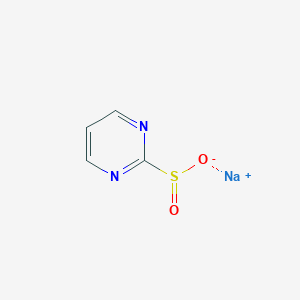

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;pyrimidine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKHXLGPONXLRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188151-68-8 | |

| Record name | Sodium Pyrimidine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Pyrimidine 2 Sulfinate and Its Derivatives

Established and Contemporary Synthetic Routes to Sodium Pyrimidine-2-Sulfinate

The preparation of this compound and its analogs often involves multi-step sequences. A common strategy begins with the synthesis of a pyrimidinyl sulfone precursor. For instance, 2-mercaptopyrimidines can be oxidized to the corresponding pyrimidinyl sulfones in high yields using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org These sulfones are stable intermediates that can be readily cleaved under mild conditions to afford the desired sodium sulfinate salts. rsc.org

Another established method involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with sulfur dioxide or a surrogate, followed by treatment with a sodium salt. rsc.orgd-nb.info This approach allows for the generation of a variety of sulfinates from readily available aryl or heteroaryl halides. rsc.org

More contemporary methods focus on improving efficiency and functional group tolerance. For example, a three-step synthesis of functionalized aliphatic and benzyl (B1604629) sulfinates has been described, starting from the alkylation of 2-mercaptobenzothiazole, followed by oxidation to the sulfone and subsequent reduction with sodium borohydride (B1222165) to yield the sodium sulfinate. rsc.org

Innovative Access Strategies via Nucleophilic C-S Bond Cleavage of Pyrimidine (B1678525) Derivatives

A key innovative strategy for accessing sodium sulfinates involves the nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines. researchgate.net This method provides a facile route to sodium arylsulfinates in their pure form. The process typically involves a three-step sequence:

Cu-catalyzed C-S cross-coupling: 4,5,6-trimethylpyrimidine-2(1H)-thione is coupled with an aryl iodide.

Oxidation: The resulting pyrimidinyl sulfide (B99878) is oxidized to the corresponding pyrimidinyl sulfone.

Nucleophilic Cleavage: The pyrimidinyl sulfone is treated with sodium methoxide (B1231860) (NaOMe) to cleave the C-S bond, yielding the sodium arylsulfinate. nih.gov

This approach is advantageous because the pyrimidinyl sulfones are stable and the pyrimidinyl group can be smoothly liberated under mild conditions. rsc.org The resulting sodium sulfinates are then easily isolated and purified by trituration. nih.gov Pyridyl pyrimidylsulfones have also been developed as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, where the sulfinate is generated in situ via a nucleophilic aromatic substitution (SNAr) process. acs.org

Table 1: Synthesis of Sodium Arylsulfinates via C-S Bond Cleavage This table is interactive. Users can sort and filter the data.

| Starting Pyrimidinyl Sulfone | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Phenylsulfonyl)pyrimidine | NaOMe | Sodium benzenesulfinate | High | rsc.org |

| 2-(p-Tolylsulfonyl)pyrimidine | NaOMe | Sodium p-toluenesulfinate | High | rsc.org |

| 2-(4-Methoxyphenylsulfonyl)pyrimidine | NaOMe | Sodium 4-methoxybenzenesulfinate | High | rsc.org |

Asymmetric Synthesis of Chiral Pyrimidine Sulfinate Intermediates

The synthesis of chiral sulfinyl compounds is of great importance in asymmetric synthesis and medicinal chemistry. nih.gov While the direct asymmetric synthesis of this compound is not extensively detailed, methods for preparing chiral sulfinate esters and sulfinamides, which can serve as precursors, are well-established.

A common strategy involves the use of chiral auxiliaries. For example, Andersen's method utilizes l-menthol (B7771125) as a chiral auxiliary, which reacts with a sulfinyl chloride to form diastereomeric sulfinates that can be separated. nih.gov Other chiral alcohols like diacetone-d-glucose (B1670380) have also been employed. acs.org

More recent developments focus on catalytic asymmetric methods. For instance, chiral Brønsted acids have been used as catalysts for the enantioselective synthesis of chiral sulfinamides from the oxidation of sulfenamides. nih.gov Bifunctional chiral 4-arylpyridine N-oxides have also been developed as catalysts for the asymmetric sulfinylation of various nucleophiles to produce chiral sulfinamides and sulfinate esters. researchgate.net Desymmetrization of achiral starting materials is another powerful approach. nih.gov

Generation of Pyrimidine Sulfinate Salts from Sulfur Dioxide Surrogates

The use of gaseous sulfur dioxide in chemical synthesis can be hazardous and inconvenient. Consequently, stable, solid sulfur dioxide surrogates have been developed and are widely used for the generation of sulfinate salts. d-nb.info A prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.netd-nb.info

The general procedure involves the reaction of an organometallic reagent (e.g., Grignard or organolithium reagent), often generated in situ from an aryl or heteroaryl halide, with DABSO. rsc.org This forms a sulfinate salt, which can then be converted to the desired sodium sulfinate by treatment with an aqueous solution of a sodium salt, such as sodium carbonate. rsc.org This method is operationally simple and has a broad scope. bohrium.com

Palladium and nickel-catalyzed reactions have also been developed to convert aryl and heteroaryl boronic acids into sulfinate salts using DABSO. researchgate.netacs.org These catalytic methods offer high yields and tolerate a wide range of functional groups. researchgate.netacs.org

Table 2: Examples of SO2 Surrogates in Sulfinate Synthesis This table is interactive. Users can sort and filter the data.

| SO2 Surrogate | Organometallic Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| DABSO | Aryl Grignard | None | Aryl magnesium sulfinate | rsc.org |

| DABSO | Aryl Lithium | None | Aryl lithium sulfinate | rsc.org |

| DABSO | Aryl Boronic Acid | Pd(OAc)2 | Aryl sulfinate | researchgate.net |

| DABSO | Aryl Boronic Acid | NiBr2·(glyme) | Aryl sulfinate | acs.org |

Chemical Reactivity and Mechanistic Investigations of Sodium Pyrimidine 2 Sulfinate

Cross-Coupling Reaction Chemistry

The utility of sodium pyrimidine-2-sulfinate as a coupling partner is most prominently demonstrated in cross-coupling reactions. These reactions, which form a new bond between two carbon atoms, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The following sections delve into the mechanistic details of both palladium-catalyzed and transition-metal-free cross-coupling protocols involving this versatile reagent.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. In this context, this compound and related heteroaryl sulfinates serve as effective nucleophilic partners in reactions with (hetero)aryl halides. frontiersin.orgsemanticscholar.org These desulfinative couplings proceed via a catalytic cycle that involves the extrusion of sulfur dioxide (SO₂), a gaseous byproduct. frontiersin.org A model reaction between sodium pyridine-2-sulfinate (a close analogue to the pyrimidine (B1678525) variant) and 1-bromo-4-fluorobenzene (B142099), catalyzed by palladium(II) acetate (B1210297) and tricyclohexylphosphine (B42057) (PCy₃) with potassium carbonate as a base, yields the cross-coupled product in high efficiency, demonstrating the robustness of this methodology. frontiersin.org For instance, the coupling of sodium pyridine-2-sulfinate with 1-bromo-4-fluorobenzene can achieve a 95% yield, while the corresponding reaction with sodium 4-methylbenzenesulfinate (B2793641) can yield the product in 92%. frontiersin.org

Heteroaryl sulfinates, including this compound, present several advantages over their corresponding boron-derived counterparts, such as boronic acids, which are staples in Suzuki-Miyaura cross-coupling. frontiersin.orgsemanticscholar.orgacs.org Pyridine-2-boronic acids and pyrimidine-2-boronic acids, for example, are often difficult to prepare and exhibit poor stability, which can lead to low efficiency in coupling reactions. acs.orgnih.gov Their instability can result in rapid protodeboronation, and their inherent Lewis basicity can lead to deactivation of the palladium catalyst. acs.org

In contrast, this compound and its analogues are typically stable, crystalline solids that are straightforward to prepare and handle. frontiersin.orgsemanticscholar.orgnih.gov This stability and ease of use, combined with their high reactivity in desulfinative coupling, make them attractive alternatives for the synthesis of bi(hetero)aryl compounds, a common motif in medicinal chemistry. frontiersin.orgsemanticscholar.orgacs.org The use of these sulfinates circumvents many of the challenges associated with the corresponding boron reagents, offering a more reliable and often higher-yielding synthetic route. frontiersin.orgsemanticscholar.org

Table 1: Comparison of Heteroaryl Sulfinates and Boronic Acids as Coupling Partners

| Feature | This compound | Pyrimidine-2-Boronic Acid | Citation |

| Stability | Generally stable, crystalline solid | Often unstable, prone to protodeboronation | frontiersin.orgacs.org |

| Preparation | Straightforward to prepare | Can be challenging to synthesize | acs.orgnih.gov |

| Handling | Bench-stable solid | Can be difficult to handle due to instability | frontiersin.orgsemanticscholar.org |

| Reactivity | Efficient in desulfinative cross-coupling | Can be inefficient due to decomposition and catalyst deactivation | frontiersin.orgacs.org |

| Byproducts | SO₂ (gaseous) | Borinic acids and other boron-containing species | frontiersin.org |

Detailed mechanistic studies, utilizing techniques such as ³¹P and ¹⁹F NMR spectroscopy, have been instrumental in identifying the catalyst resting states and turnover-limiting steps in the palladium-catalyzed desulfinative cross-coupling of heteroaryl sulfinates. nih.gov These studies have revealed that the nature of the sulfinate reagent significantly influences the catalytic cycle. frontiersin.orgnih.gov

For carbocyclic sulfinates, such as sodium 4-methylbenzenesulfinate, the catalyst resting state is the oxidative addition complex formed between the palladium(0) catalyst and the aryl bromide. frontiersin.orgnih.gov In this case, the turnover-limiting step is the transmetalation between this complex and the sulfinate salt. frontiersin.orgnih.gov

Conversely, for pyridine-2-sulfinate, a different mechanism is observed. The catalyst resting state is a chelated palladium(II) sulfinate complex that forms after the transmetalation step. frontiersin.orgnih.gov This chelation involves the nitrogen atom of the pyridine (B92270) ring, which stabilizes the complex. Consequently, the turnover-limiting step shifts to the extrusion of sulfur dioxide (SO₂) from this stable, chelated intermediate. frontiersin.orgnih.gov This difference in mechanism highlights the crucial role of the heteroatom in the sulfinate reagent in directing the catalytic pathway.

Table 2: Mechanistic Details for Different Sulfinate Coupling Partners

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step | Citation |

| Carbocyclic (e.g., Sodium 4-methylbenzenesulfinate) | Aryl bromide oxidative addition complex | Transmetalation | frontiersin.orgnih.gov |

| Heterocyclic (e.g., Sodium pyridine-2-sulfinate) | Chelated Pd(II) sulfinate complex (post-transmetalation) | SO₂ Extrusion | frontiersin.orgnih.gov |

The presence of a basic additive, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the efficiency of the desulfinative cross-coupling reaction, despite the absence of acidic protons in the sulfinate salt itself. semanticscholar.orgnih.gov Mechanistic investigations have revealed a dual role for these basic additives. frontiersin.orgnih.gov

Firstly, the carbonate base is responsible for scavenging the sulfur dioxide (SO₂) that is extruded during the catalytic cycle. frontiersin.orgnih.gov This removal of SO₂ from the reaction medium is essential for catalyst turnover, as free SO₂ can potentially inhibit the palladium catalyst. nih.gov Secondly, the cation of the base (e.g., K⁺) plays a significant role in accelerating the transmetalation step. frontiersin.orgnih.gov It is proposed that a cation exchange with the sodium sulfinate salt facilitates a faster transmetalation with the palladium center. nih.gov This dual functionality explains why the choice and presence of the base are critical for achieving high yields in these reactions. Experiments have shown that in the absence of K₂CO₃, the reaction yield is drastically reduced. For example, a reaction that yields 81% of the product in the presence of K₂CO₃ only produces 3% in its absence. frontiersin.org

Studies have shown that for desulfinative cross-coupling reactions, this reduction is mediated by the sulfinate reagent itself through a homocoupling reaction. frontiersin.orgnih.gov Two molecules of the sulfinate react with the Pd(II) precatalyst to form a biaryl homocoupling product and the active Pd(0) species. frontiersin.orgnih.gov This process is distinct from other potential reduction pathways, such as phosphine (B1218219) oxidation. nih.gov A linear correlation has been observed between the amount of Pd(OAc)₂ introduced and the quantity of homocoupling product formed, which supports this proposed mechanism for the in situ generation of the active catalyst. nih.gov

Dual Functionality of Basic Additives in Reaction Kinetics

Transition-Metal-Free Cross-Coupling Protocols

While palladium catalysis is highly effective, the development of transition-metal-free cross-coupling reactions is a significant goal in organic synthesis, driven by the high cost and potential toxicity of transition metals. cas.cn In this area, this compound and related heteroaryl sulfinates have also shown remarkable reactivity. nih.govcas.cn

It has been demonstrated that heteroaryl sulfinates can undergo efficient desulfinative cross-coupling with Grignard reagents at room temperature without the need for any transition metal catalyst. cas.cn This provides a mild, scalable, and cost-effective method for the construction of C-C bonds. cas.cn The reaction of sodium 5-(trifluoromethyl)pyridine-2-sulfinate with phenylmagnesium bromide, for instance, proceeds in high yield (93%) in tetrahydrofuran (B95107) (THF) at room temperature. The reaction is tolerant of a variety of functional groups on both the Grignard reagent and the heteroaryl sulfinate.

Table 3: Selected Yields for Transition-Metal-Free Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents

| Heteroaryl Sulfinate | Grignard Reagent | Product | Yield (%) | Citation |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | Phenylmagnesium bromide | 2-Phenyl-5-(trifluoromethyl)pyridine | 93 | |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | 95 | |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 2-Thienylmagnesium bromide | 2-(2-Thienyl)-5-(trifluoromethyl)pyridine | 69 | |

| Sodium quinoline-2-sulfinate | Phenylmagnesium bromide | 2-Phenylquinoline | 83 | |

| Sodium isoquinoline-1-sulfinate | Phenylmagnesium bromide | 1-Phenylisoquinoline | 78 |

Mechanistic studies suggest that the reactivity of the sulfinate in this transition-metal-free protocol is comparable to that of related sulfonates and sulfones. The reaction is believed to be inhibited by the addition of radical scavengers, suggesting a radical-mediated pathway. The interaction between the magnesium ion of the Grignard reagent and the sulfinate is thought to be crucial for activating the C-S bond for cleavage.

Scope and Substrate Compatibility in C-C Bond Formation

This compound and related sulfonyl compounds serve as valuable precursors for the construction of C-C bonds. mdpi.com These transformations often proceed via a desulfonylation step, where the sulfonyl group acts as a traceless linker or a radical precursor, ultimately being expelled as sulfur dioxide. mdpi.com The versatility of this approach allows for the formation of C-C bonds under various conditions, including visible-light-mediated photoredox catalysis, which offers mild and environmentally benign reaction pathways. mdpi.com

The compatibility of these reactions extends to a range of substrates. However, the transformation of simple alkyl and aryl sulfonyl compounds can be challenging, with many successful examples being limited to activated compounds like fluorinated or heterocyclic sulfonyl derivatives. mdpi.com In the context of C-C bond formation involving alkyl radicals, zinc sulfinates have demonstrated superiority over sodium sulfinates in some cases, highlighting the importance of the counterion in facilitating efficient radical generation. nih.gov This approach is compatible with sensitive and synthetically useful functional groups, including reactive aryl halides, free carboxylic acids, and boronate esters, which can be used in subsequent cross-coupling reactions. nih.gov

For instance, the radical cross-coupling of N-phthalimido-oxy-isobutyrate (NPIB) esters, derived from tertiary alcohols, with sodium sulfinates provides a pathway to C(sp³)–C bonds, although the primary products are sulfones. acs.orgacs.org The substrate scope for sodium sulfinates in such reactions is broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the sulfinate, though the latter can sometimes lead to slightly lower yields. acs.orgacs.org

| Substrate Class | Compatibility | Notes |

| Heterocyclic Sulfinates | High | Often used in photoredox and radical reactions. mdpi.com |

| Aryl Sulfinates | Good | Tolerates both electron-donating and withdrawing groups. acs.org |

| Alkyl Sulfinates | Moderate | Zinc salts can be more effective than sodium salts for radical generation. nih.gov |

| Coupling Partners (Alkenes) | Good | Effective for additions to styrenes and other activated alkenes. beilstein-journals.org |

| Coupling Partners (NPIB Esters) | Good | Allows for coupling with radical precursors from tertiary alcohols. acs.org |

Sulfinylating Reactivity and Applications

This compound is recognized for its capacity to act as a sulfinylating agent, transferring the pyrimidine-sulfinyl (RSO–) group to a substrate. chemimpex.comrsc.org This reactivity is crucial for the synthesis of sulfinamides, a class of compounds with noted biological activity. chemimpex.com The stability and ease of handling of this compound make it a practical choice for such transformations in a laboratory setting. chemimpex.com

While the broader family of sodium sulfinates (RSO₂Na) is more commonly employed as sulfonylating agents (transferring the RSO₂– group), their conversion into sulfinylating reagents is a key aspect of their chemical utility. rsc.orgnih.gov This reactivity underscores the versatility of the sulfinate functional group, allowing access to different oxidation states of sulfur in the final products depending on the reaction conditions. rsc.orgnih.gov

Exploration of Nucleophilic, Electrophilic, and Radical Reactivity Modes

Sodium sulfinates, including this compound, exhibit remarkable chemical versatility, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction environment. rsc.orgnih.gov

Nucleophilic Reactivity: In their most common role, sulfinate salts act as nucleophiles. acs.org The sulfur atom can attack a variety of electrophilic centers, a reactivity that is fundamental to the synthesis of sulfones via alkylation. acs.orgethernet.edu.et For example, sulfinates react with alkyl halides to form sulfones. ethernet.edu.et

Electrophilic Reactivity: While less common, sulfinates can serve as "electrophilic" components in cross-coupling reactions. acs.org Under certain conditions, such as in the presence of an acid, a sulfinate can be protonated to form a sulfinic acid, which can then react as an electrophile. In some copper-catalyzed reactions, sodium sulfinates have been used in what is described as an electrophilic amination to produce sulfonamides. rsc.org

Radical Reactivity: Under oxidative conditions, sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•). rsc.org This transformation can be initiated by chemical oxidants, electrochemical oxidation, or photoredox catalysis. rsc.orgnih.govresearchgate.net The generation of a sulfonyl radical from the sulfinate salt opens up a vast array of radical-mediated transformations. nih.govibs.re.kr This dual reactivity, switchable between a two-electron nucleophilic pathway and a one-electron radical pathway, allows for divergent synthesis from the same starting materials. nih.govibs.re.kr

| Reactivity Mode | Triggering Condition | Resulting Species | Typical Reaction |

| Nucleophilic | Standard (basic or neutral) | Sulfinate Anion (RSO₂⁻) | Sₙ2 attack on alkyl halides |

| Electrophilic | Acidic conditions, specific catalysts | Protonated/activated sulfinate | Electrophilic amination |

| Radical | Oxidants, electricity, visible light | Sulfonyl Radical (RSO₂•) | Addition to alkenes, C-H functionalization |

Sulfonyl Radical-Triggered Reaction Pathways

The generation of sulfonyl radicals from this compound provides access to a multitude of powerful synthetic transformations. sci-hub.se These highly reactive intermediates can engage in various reaction pathways, including additions, cyclizations, and C-H functionalizations. rsc.orgnih.gov

One prominent application is the sulfonylation of heterocycles. sci-hub.se For instance, the electrochemical oxidation of sodium sulfinates in the absence of any catalyst or external electrolyte can generate sulfonyl radicals. sci-hub.se These radicals then react with imidazo[1,2-a]pyridines to yield 3-sulfonylated products in good to excellent yields. sci-hub.se Mechanistic studies suggest this process can occur via either the addition of the sulfonyl radical to the heterocycle or through a radical-radical coupling pathway. sci-hub.se

Furthermore, sulfonyl radicals generated from sulfinates can be trapped by alkenes. nih.gov This leads to difunctionalization reactions where both the sulfonyl group and another fragment are added across the double bond. nih.gov In a catalyst-free, visible-light-induced three-component reaction, electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates can form, generating sulfonyl radicals that subsequently add to alkenes. nih.govibs.re.kr This provides facile access to a variety of β-pyridyl alkyl sulfones. nih.govibs.re.kr

These radical-triggered pathways are characterized by their mild conditions and high functional group tolerance, making them valuable tools for late-stage functionalization in complex molecule synthesis. ibs.re.kr

Rate Acceleration in Nucleophilic Substitution Reactions Mediated by Sulfinates

Sulfinate salts have been shown to significantly accelerate the rate of nucleophilic substitution reactions on certain heterocyclic systems. researchgate.net A notable example is the reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles. researchgate.net The presence of a catalytic amount of a sulfinate, such as sodium methanesulfinate, dramatically enhances the reaction rate, allowing for the synthesis of pyrimidinyloxy derivatives in good yields. researchgate.net

In this process, the sulfinate anion acts as a potent nucleophile, first displacing the chloride on the pyrimidine ring to form a highly reactive 2-pyrimidylsulfonyl intermediate. This intermediate is much more susceptible to nucleophilic attack than the starting chloro-pyrimidine. The subsequent attack by an alcohol or phenol (B47542) on this activated intermediate regenerates the sulfinate catalyst and yields the desired ether product. This mechanism is a form of nucleophilic catalysis. researchgate.netmdpi.com

The replacement of a halogen atom with a sulfonyloxy group greatly activates the substrate towards nucleophilic substitution. researchgate.net This strategy has been successfully applied to prepare herbicide intermediates from the readily available 2-chloro-4,6-dimethoxypyrimidine. researchgate.net

| Nucleophile | Product Yield (%) |

| Salicylic Acid Esters | up to 77% |

| Various Phenols | Good yields reported |

| Various Alcohols | Good yields reported |

| Data derived from studies on 2-chloro-4,6-dimethoxypyrimidine mediated by sulfinates. researchgate.net |

Sulfur Dioxide Insertion Chemistry Leading to Pyrimidine Sulfinate Formation

A primary and highly effective method for the synthesis of sulfinates, including this compound, is the insertion of sulfur dioxide (SO₂) into an organometallic species. acs.orgethernet.edu.et This method is attractive because it constructs the sulfinate moiety from simple, readily available sources. ethernet.edu.et

The process typically involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organozinc reagent (R-ZnX), with SO₂ gas. bohrium.comd-nb.info The organometallic compound adds to the sulfur dioxide, forming a metal sulfinate salt. d-nb.info For the synthesis of this compound, this would involve preparing a pyrimidyl-organometallic species and reacting it with SO₂.

Due to the hazardous nature of gaseous SO₂, stable and easy-to-handle SO₂ surrogates have been developed and are now commonly used. ethernet.edu.etresearchgate.net The most prominent among these is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), a crystalline solid that safely releases SO₂ under reaction conditions. ethernet.edu.etbohrium.comresearchgate.net Organozinc reagents, for example, react efficiently with DABSO to generate zinc sulfinate salts, which can then be used directly or converted to other salts. bohrium.com This method is compatible with a wide array of functional groups relevant to medicinal chemistry, such as nitriles and nitrogen-containing heterocycles. bohrium.com

This synthetic route represents a convergent and atom-economical approach to aryl and heteroaryl sulfinates, providing a practical entry point to the versatile chemistry of compounds like this compound. acs.orgethernet.edu.et

Derivatization and Advanced Functionalization of the Pyrimidine 2 Sulfinate Scaffold

Synthesis of Diverse Organosulfur Compounds

Sodium pyrimidine-2-sulfinate is an exemplary precursor for a range of organosulfur compounds. The sulfinate group can act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions, enabling the synthesis of sulfonamides, sulfones, thiosulfonates, and sulfides. rsc.org

Sulfonamides: The synthesis of pyrimidine-2-sulfonamides can be achieved through the oxidative coupling of this compound with a variety of primary and secondary amines. Several methods are established for this transformation using different catalytic or mediating systems. For instance, copper-catalyzed systems using an oxidant like O₂ or an iodine-mediated approach provide effective pathways for forming the crucial S-N bond. d-nb.inforsc.orgresearchgate.net An NH₄I-mediated reaction, for example, allows for the coupling of sodium sulfinates with both aromatic and aliphatic amines to produce sulfonamides in moderate to excellent yields. nih.gov A plausible mechanism involves the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide product. nih.gov

Sulfones: Pyrimidine-2-sulfones are readily synthesized by the alkylation or arylation of this compound. thieme-connect.com This C-S bond formation is a cornerstone of sulfone chemistry. One common approach is the reaction of the sulfinate salt with alkyl halides. acs.org Additionally, methods have been developed for synthesizing heteroaromatic methyl sulfones by using a reagent that can be cyclized with bis-nucleophiles like guanidine (B92328) to form the pyrimidine (B1678525) ring with the methyl sulfone group already installed. nih.gov For instance, a patented synthesis produced a pyrimidine sulfone in a multi-step process, which can now be achieved more efficiently in a single step with high yield. nih.gov

Table 1: General Conditions for Sulfonamide and Sulfone Synthesis

| Product Type | Reagents | Catalyst/Mediator | Conditions | General Yield |

|---|---|---|---|---|

| Sulfonamide | Sodium Sulfinate, Amine | NH₄I | CH₃CN, 80°C, 12h | Moderate to Excellent nih.gov |

| Sulfonamide | Sodium Sulfinate, Amine | I₂ | Water, Room Temp | Good to Excellent rsc.orgresearchgate.net |

| Sulfonamide | Sodium Sulfinate, Amine | Cu(OAc)₂ / O₂ | DMSO | Good to High rsc.org |

| Sulfone | Sodium Sulfinate, Alkyl Halide | Phase-Transfer Catalyst | Dichloromethane/Water | Good acs.org |

| Sulfone | Thiosulfonate, Grignard Reagent | N/A | THF, 0°C to rt | High organic-chemistry.org |

Thiosulfonates: The pyrimidine-2-sulfinate scaffold can be converted to the corresponding pyrimidine-2-thiosulfonate through oxidative coupling with thiols or disulfides. rsc.org Metal-catalyzed methods, such as using iron(III) or copper catalysts under aerobic conditions, facilitate the cross-coupling of sulfinates and thiols. rsc.orgorganic-chemistry.org A transition-metal-free approach involves an iodine-mediated reaction between sodium sulfinates and disulfides, which proceeds efficiently at room temperature to yield thiosulfonates. researchgate.net These methods are valuable for creating both symmetrical and unsymmetrical thiosulfonates. uantwerpen.be

Sulfides: While the direct conversion of sulfinates to sulfides is less common, they can be synthesized through multi-step sequences or via intermediates. For example, sulfinate esters, derived from sulfinates, can undergo transformations to yield sulfides. rsc.orgrsc.org Another route involves the reaction of thiosulfonates with reducing agents or organometallic reagents. organic-chemistry.org The synthesis of sulfides can also be achieved via decarboxylative C-S coupling reactions where sodium sulfinates are one of the possible sulfur sources. mdpi.com

Table 2: General Conditions for Thiosulfonate Synthesis

| Reagents | Catalyst/Mediator | Conditions | General Yield |

|---|---|---|---|

| Sodium Sulfinate, Thiol | FeCl₃ / Air | Acetonitrile, Room Temp | High (83-96%) rsc.orgorganic-chemistry.org |

| Sodium Sulfinate, Disulfide | CuI / 1,10-phenanthroline | DMF, Air, Room Temp | Good rsc.org |

| Sodium Sulfinate, Disulfide | I₂ | Solvent or Solvent-free, Room Temp | Good rsc.orgresearchgate.net |

The pyrimidine-2-sulfinate scaffold is a key precursor for accessing more complex sulfone derivatives, which are valuable in organic synthesis. rsc.org

Vinyl Sulfones: These compounds can be synthesized from this compound by reaction with various substrates. A catalyst-free method involves reacting the sulfinate salt with dibromides in DMF at 80°C. organic-chemistry.org Another approach is the reaction with alcohols and sodium iodide, where the solvent choice controls the selectivity for vinyl sulfone formation. nih.gov Furthermore, electrochemical methods have been developed that use sodium sulfinates and olefins to produce vinyl sulfones in an environmentally friendly manner. organic-chemistry.orgnih.gov

Allyl Sulfones: The synthesis of allyl pyrimidine-2-sulfones can be accomplished through the reaction of this compound with allylic alcohols or other allylic substrates. organic-chemistry.org Palladium-catalyzed reactions of allylic alcohols or tungsten-catalyzed reactions of sodium sulfinates provide routes to these compounds with good yields and regioselectivity. organic-chemistry.org

Beta-Keto Sulfones: These structures are formed by the reaction of this compound with α-haloketones or through the oxidative sulfonylation of ketones. researchgate.net Efficient methods include the reaction of sulfinates with alkynes promoted by BF₃·OEt₂, which avoids the need for metal catalysts. researchgate.netmdpi.com One-pot procedures starting from styrenes, N-bromosuccinimide (NBS), and sodium sulfinates under sonication also provide a direct route to β-keto sulfones. A key intermediate in this process is a phenacyl bromide, which subsequently reacts with the sulfinate.

Table 3: Synthetic Routes to Functionalized Sulfones

| Product Type | Reagents | Conditions/Catalyst | Key Features |

|---|---|---|---|

| Vinyl Sulfone | Sodium Sulfinate, Dibromide | DMF, 80°C | Catalyst-free organic-chemistry.org |

| Vinyl Sulfone | Sodium Sulfinate, Olefin | Electrochemical, Graphite Electrodes | Green, avoids chemical oxidants organic-chemistry.org |

| Allyl Sulfone | Sodium Sulfinate, Allylic Alcohol | Pd(OAc)₂, PPh₃, Et₃B | In-situ alcohol activation organic-chemistry.org |

| β-Keto Sulfone | Sodium Sulfinate, Alkyne | BF₃·OEt₂ | Metal-free, mild conditions mdpi.com |

| β-Keto Sulfone | Sodium Sulfinate, Ketone | DMSO, HBr | Low-cost oxidant researchgate.net |

| β-Keto Sulfone | Sodium Sulfinate, Styrene, NBS | Sonication, Water | Metal-free, one-pot |

Synthesis of Thiosulfonates and Sulfides

Site-Selective C-H Sulfonylation Strategies

Site-selective C-H sulfonylation represents an advanced strategy for functionalizing heteroaromatic cores. rsc.org While direct C-H sulfonylation using a pyrimidine sulfinate as the sulfonylating agent is a developing area, the C-H functionalization of pyridine (B92270) rings with various sodium sulfinates has been demonstrated. nih.gov These methods often involve an initial activation of the pyridine ring, followed by the nucleophilic addition of the sulfinate salt. nih.gov For instance, an electrochemical approach enables the meta-C–H sulfonylation of pyridines with a broad range of sodium sulfinates, showcasing compatibility with numerous functional groups like ethers, amides, and esters. nih.gov Such strategies highlight the potential for using this compound as a nucleophilic partner to functionalize other C-H bonds in a highly regioselective manner.

Development of Multicomponent Reactions Utilizing Pyrimidine Sulfinate

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they represent a sustainable approach in chemical synthesis. nih.govnih.gov The pyrimidine scaffold itself is often the target of MCRs. For example, pyrimidines can be synthesized from amidines and multiple alcohol components in a regioselective, iridium-catalyzed reaction. nih.gov

While the direct use of this compound as a starting component in a well-established MCR is not widely documented, its derivatives can be involved. For instance, the synthesis of pyrimidine nucleosides bearing a (β-keto)sulfone group has been achieved, which can then participate in further reactions. nih.gov The development of MCRs that incorporate a pyrimidine sulfinate moiety as a key building block is an area of ongoing interest, potentially allowing for the rapid assembly of complex, sulfur-containing heterocyclic libraries.

Esterification and Other Functional Group Transformations of Pyrimidine Sulfinates

The sulfinate group can be transformed into other valuable functionalities, with esterification being a primary example. The synthesis of sulfinate esters from sodium sulfinates is a well-known transformation that opens up new avenues for reactivity. rsc.orgrsc.org These esters can be prepared from sulfinate anions using various reagents, including trimethylsilyl (B98337) chloride or under conditions catalyzed by quinine. rsc.org

Once formed, pyrimidine-2-sulfinate esters can act as precursors for a variety of other organosulfur compounds. They can undergo electrophilic activation to participate in sulfinylation reactions or be used in the synthesis of sulfides and sulfoxides. rsc.orgrsc.org Another strategy involves the use of "masked" sulfinates, such as β-ester or β-nitrile sulfones. nih.gov These stable precursors can be carried through multiple synthetic steps before being unmasked under basic conditions to generate the reactive pyrimidine sulfinate anion in situ, which can then be trapped by an electrophile. nih.gov This approach provides a powerful method for the controlled functionalization and late-stage modification of complex molecules containing the pyrimidine sulfone scaffold.

Sulfoxidation Pathways for Pyrimidine Derivatives

The oxidation of sulfur-containing pyrimidines is a fundamental strategy for creating pyrimidine sulfonyl derivatives. The sulfinate group represents an intermediate oxidation state, and its further oxidation to a sulfone can significantly alter the molecule's electronic and steric properties.

Research into the sulfoxidation of pyrimidine derivatives often begins with pyrimidine thioethers or thiol precursors. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid. nih.gov This system facilitates the oxidation of the sulfur atom. For instance, a series of pyrimidine benzothioate derivatives, synthesized from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride, were successfully oxidized to a diverse array of pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov

In a related approach, pyrimidine sulfonothioates, which can be formed from the condensation of pyrimidine thiols with sulfonyl chlorides, undergo further sulfoxidation with hydrogen peroxide and glacial acetic acid to yield sulfonyl sulfonyl pyrimidines. nih.gov This two-step oxidation process highlights a pathway from a thiol to a highly oxidized sulfonyl sulfonyl structure, demonstrating the robustness of the pyrimidine core to oxidative conditions.

Another synthetic route involves the reaction of a newly developed reagent with various N,N-bis-nucleophiles like guanidine, urea, and thiourea, leading to the formation of pyrimidines with a methyl sulfone group already installed. chemrxiv.org This method provides direct access to methyl sulfone-substituted pyrimidines, which have been historically challenging to synthesize. chemrxiv.org The traditional methods often rely on the oxidation of a pre-existing thiomethyl group. chemrxiv.org

The table below summarizes findings from the sulfoxidation of various pyrimidine thioate derivatives.

Table 1: Sulfoxidation of Pyrimidine Thioate Derivatives

| Starting Material Class | Oxidizing Agent | Resulting Product Class | Ref. |

|---|---|---|---|

| Pyrimidine Benzothioates | Hydrogen Peroxide / Glacial Acetic Acid | Pyrimidine Sulfonyl Methanones | nih.gov |

| Pyrimidine Sulfonothioates | Hydrogen Peroxide / Glacial Acetic Acid | Sulfonyl Sulfonyl Pyrimidines | nih.gov |

| Pyrimidine-2-thiol | Toluene Sulfonyl Chloride | Pyrimidine-2-sulfonyl derivative | ekb.eg |

N-Alkylation Approaches for Pyrimidine Moieties

N-alkylation is a critical functionalization reaction for modifying the pyrimidine scaffold, as the nitrogen atoms in the ring play a significant role in the molecule's chemical behavior and biological interactions. researchgate.net However, the presence of multiple nitrogen atoms can lead to challenges in regioselectivity. sci-hub.se The pyrimidine ring's nitrogen atoms are less basic than those in pyridine, making electrophilic attack more difficult, but alkylation typically occurs at one of the ring nitrogens. wikipedia.org

Modern synthetic methods have been developed to achieve highly regioselective N-alkylation of pyrimidine derivatives, particularly 2-aminopyrimidines. One prominent strategy involves the direct N-alkylation using alcohols as alkylating agents, which are considered environmentally benign. rsc.orgrsc.org In the presence of a catalyst system such as [Cp*IrCl2]2/NaOH, 2-aminopyrimidines can be alkylated with excellent yields (71–96%) and complete regioselectivity for the exocyclic amino group. rsc.orgrsc.org This method avoids the formation of N-endosubstituted products, a common issue when using alkyl halides. sci-hub.se Similarly, ruthenium-catalyzed tandem reactions have been employed to synthesize 2-(N-alkylamino)pyrimidines directly from guanidine and alcohols. sci-hub.se

Another powerful technique is phase-transfer catalysis (PTC), which has been successfully applied to the N-alkylation of various N-containing heterocycles. clockss.org Microwave-assisted PTC, in particular, has been shown to be an efficient method for the N1-alkylation of 6-amino-2-thiouracil, a pyrimidine derivative, with high yields and selectivity. clockss.org The choice of reaction conditions—specifically the presence or absence of a base—can dictate the site of alkylation. clockss.org

The following table details various research findings on the N-alkylation of pyrimidine derivatives, showcasing different catalytic systems and alkylating agents.

Table 2: Research Findings on N-Alkylation of Pyrimidine Derivatives

| Pyrimidine Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 2-Aminopyrimidine | 1-Butanol | [Cp*IrCl2]2 / NaOH, 150 °C | N-Butylpyrimidin-2-amine | 95% | rsc.org |

| 4,5-Dimethylpyrimidin-2-amine | 1-Butanol | [Cp*IrCl2]2 / NaOH, 150 °C | N-Butyl-4,5-dimethylpyrimidin-2-amine | 91% | rsc.org |

| 6-Amino-2-thiouracil | Benzyl (B1604629) Bromide | K2CO3 / Aliquat 336, Microwave | N1-benzyl-6-amino-2-thiouracil | 95% | clockss.org |

| Guanidine Hydrochloride | Various Alcohols | Ru(II) Complex | 2-(N-alkylamino)pyrimidines | Good to Excellent | sci-hub.se |

| Diazo Thiobarbituric Acid | Alkyl Bromides | K2CO3, DMF, 80 °C | N-alkylated diazo pyrimidines | - | beilstein-archives.org |

Structural Elucidation and Advanced Computational Studies of Sodium Pyrimidine 2 Sulfinate and Analogues

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the atomic connectivity and functional groups present in sodium pyrimidine-2-sulfinate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of the parent pyrimidine (B1678525) molecule and its substituted analogues allows for an accurate prediction of its NMR spectrum.

In ¹H NMR, the protons on the pyrimidine ring are expected to appear in the aromatic region. For the unsubstituted pyrimidine, the proton at the C2 position is the most deshielded, followed by the protons at C4/C6 and C5. The introduction of the electron-withdrawing sulfinate group at the C2 position would further deshield the remaining ring protons. For example, in pyrimidine itself, the proton signals appear at approximately 9.26 ppm (H2), 8.78 ppm (H4, H6), and 7.36 ppm (H5). chemicalbook.com In analogues like pyrimidine-2-thiones, the H5 proton of the pyrimidine ring is observed around 6.6-6.7 ppm. nih.gov

In ¹³C NMR, the carbon atoms of the pyrimidine ring also exhibit characteristic chemical shifts. The electron-withdrawing nature of the ring nitrogens and the sulfinate group significantly influences these values. In related heterocyclic systems, pyrimidine carbons have been observed at specific resonances; for instance, the C4 carbon in a pyrimidine-2-thione analogue appears at 65.37 ppm. nih.gov The carbon atom directly bonded to the sulfinate group (C2) is expected to be significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrimidine Analogues This table is generated based on data from analogous structures to predict the expected values for this compound.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹H | H4/H6 | ~8.8 | Pyrimidine chemicalbook.com |

| H5 | ~7.4 | Pyrimidine chemicalbook.com | |

| Ring Protons | 7.2 - 8.1 | Substituted Pyrimidine-2-thione nih.gov | |

| ¹³C | C2 | >160 (Predicted) | General Heterocyclic Chemistry |

| C4/C6 | ~157 | General Heterocyclic Chemistry | |

| C5 | ~120 | General Heterocyclic Chemistry |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic bands for both the pyrimidine ring and the sulfinate group.

The key vibrations for the sulfinate group (SO₂) are the symmetric and asymmetric stretching modes, which typically appear in the region of 1100-1000 cm⁻¹. The pyrimidine ring exhibits several characteristic vibrations, including C=N and C=C stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov For instance, in pyrimidine-2-thione analogues, sharp bands for C=C and C=N are observed around 1597 cm⁻¹ and 1581 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound and Analogues

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1600 - 1550 | C=C Stretch | Pyrimidine Ring nih.gov |

| 1580 - 1400 | C=N Stretch | Pyrimidine Ring nih.gov |

| 1100 - 1000 | S=O Asymmetric & Symmetric Stretch | Sulfinate Group (SO₂) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nanobioletters.comacs.org

For this compound (C₄H₃N₂O₂SNa), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its composition. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂) from the molecular ion, a characteristic pathway for sulfinate compounds.

Single-Crystal X-ray Diffraction (SC-XRD) and Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comwikipedia.org This method provides detailed information on bond lengths, bond angles, and, crucially, the way molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions.

Identification of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Stacking)

While a crystal structure for this compound itself is not available, extensive studies on closely related pyrimidine sulfonate analogues provide a clear model for its solid-state behavior. acs.orgnih.gov These studies reveal that the crystal packing is dominated by a combination of strong hydrogen bonds and π–π stacking interactions.

A recurrent and highly stable hydrogen-bonding pattern observed in aminopyrimidine sulfonate crystals is the R₂²(8) supramolecular synthon. nih.gov This motif involves a pair of hydrogen bonds between the sulfonate oxygen atoms and the N-H groups of the protonated aminopyrimidine ring, forming a robust bimolecular ring. nih.gov In more complex structures, such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, molecules connect into dimers via N–H···N and N–H···O interactions, forming R₂²(12) loops. acs.org These dimers are further interlinked by additional C–H···O and N–H···O bonds, creating extensive 2D networks. acs.org

Table 3: Common Intermolecular Interactions in Pyrimidine Sulfonate Analogues

| Interaction Type | Description | Key Structural Motif/Feature | Reference |

|---|---|---|---|

| Hydrogen Bonding | Between sulfonate oxygen acceptors and pyrimidine N-H or C-H donors. | R₂²(8) and R₂²(12) graph-set motifs. | acs.orgnih.gov |

| π–π Stacking | Face-to-face interactions between parallel pyrimidine rings. | Centroid-to-centroid distance ~4.4 Å. | acs.org |

| van der Waals Forces | General attractive forces contributing to crystal packing. | Close contacts between non-bonded atoms. | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

In studies of pyrimidine sulfonate analogues, Hirshfeld analysis reveals that the most significant contributions to crystal packing come from H···H, H···O/O···H, and H···C/C···H contacts. acs.orgresearchgate.net The H···O contacts, which represent hydrogen bonds, typically account for a substantial portion of the interactions. For example, in one analysis, C–H···O and N–H···N interactions were identified as key contributors to intermolecular stabilization. acs.org

The Hirshfeld surface mapped over the dnorm property highlights close intermolecular contacts as distinct red spots, providing a clear visualization of hydrogen bonds. Furthermore, the shape index and curvedness plots derived from the Hirshfeld surface can unambiguously confirm the presence of π–π stacking interactions, which appear as characteristic large, flat green regions. acs.org

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrimidine Analogue Data adapted from a study on 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, a related heterocyclic structure. researchgate.net

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 36.2% |

| H···C / C···H | 20.9% |

| H···O / O···H | 17.8% |

| H···N / N···H | 12.2% |

Molecular Conformation and Dihedral Angle Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds, known as molecular conformation, are crucial in determining the physical and chemical properties of a molecule. In pyrimidine derivatives, the conformation is significantly influenced by the nature and position of substituents on the pyrimidine ring.

Studies on related pyrimidine compounds provide insights into the likely conformational preferences of this compound. For instance, in 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, the pyrimidine and benzene (B151609) rings are planar, with a significant dihedral angle of 82.55(5)° between them. acs.org Similarly, in 2,6-diaminopyrimidin-4-yl benzenesulfonate, this dihedral angle is 81.47(8)°. acs.org These large dihedral angles indicate a non-coplanar arrangement between the pyrimidine ring and its substituents, which is a common feature in such molecules to minimize steric hindrance.

The conformation of the dihydrouracil (B119008) ring, a related heterocyclic system, has been shown to adopt a distorted half-chair conformation. clockss.org In this arrangement, the NH-CO-NH-CO portion of the molecule is approximately planar, while the C-5 and C-6 atoms are out of plane on opposite sides. clockss.org This non-planar conformation is a key determinant of its biological activity.

Table 1: Dihedral Angles in Related Pyrimidine Derivatives

| Compound | Ring A | Ring B | Dihedral Angle (A/B) |

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate | 2-amino-6-methylpyrimidin-4-ol group | Benzene ring | 82.55(5)° acs.org |

| 2,6-diaminopyrimidin-4-yl benzenesulfonate | 2-amino-6-methylpyrimidin-4-ol group | Benzene ring | 81.47(8)° acs.org |

Supramolecular Architecture Design Principles

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. researchgate.net These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, are fundamental to the design of complex molecular architectures. nih.gov

In pyrimidine-based systems, hydrogen bonding plays a pivotal role in directing the assembly of molecules. For example, in the crystal structure of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, molecules form dimers through N–H···O and N–H···N interactions, creating specific ring motifs. acs.org These dimers are further interlinked to form a more complex supramolecular network. acs.org Similarly, π–π stacking interactions between pyrimidine and benzene rings, as well as C–H···π interactions, contribute to the stabilization of the crystal packing. acs.org

The design principles for the supramolecular architecture of this compound would involve the strategic placement of functional groups capable of forming specific non-covalent interactions. The sulfinate group, with its oxygen atoms, can act as a hydrogen bond acceptor, while the pyrimidine ring can participate in both hydrogen bonding and π-π stacking. The sodium cation would also play a crucial role in the electrostatic interactions, bridging different pyrimidine-2-sulfinate anions to form a stable, three-dimensional lattice.

Quantum Chemical Modeling and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It provides valuable insights into properties such as molecular geometry, vibrational frequencies, and electronic energies. mdpi.comaps.org DFT calculations have been widely applied to study pyrimidine derivatives, offering a deeper understanding of their chemical behavior. ijcce.ac.ir

For this compound, DFT calculations, likely at a level such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize its molecular geometry and determine its electronic properties. ijcce.ac.ir These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. mdpi.com The electronic band structure and density of states can also be calculated to understand the distribution of electrons and the nature of chemical bonding within the molecule. aps.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. numberanalytics.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.com

For this compound, FMO analysis can predict its reactive sites. The distribution of the HOMO and LUMO across the molecule would indicate the regions most likely to be involved in electrophilic and nucleophilic attacks. For instance, in related pyrimidine derivatives, it has been shown that charge transfer can occur within the molecule, influencing its chemical reactivity. irjweb.com

Table 2: FMO Parameters for a Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de NBO analysis is particularly useful for understanding delocalization effects and the stabilizing interactions that arise from electron donation from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. uni-muenchen.de Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would highlight the electronegative regions around the oxygen atoms of the sulfinate group and the nitrogen atoms of the pyrimidine ring, indicating these as likely sites for interaction with electrophiles or cations. researcher.lifenih.gov Conversely, regions of positive potential would indicate sites susceptible to attack by nucleophiles. This information is crucial for understanding the intermolecular interactions and the chemical reactivity of the molecule. researcher.lifenih.gov

Computational Prediction of Nonlinear Optical (NLO) Properties

The electron-deficient and aromatic nature of the pyrimidine core makes it a compelling candidate for the design of new nonlinear optical (NLO) materials. rsc.org Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the NLO properties of pyrimidine derivatives, offering insights that guide experimental synthesis. rsc.orgresearchgate.net These studies focus on calculating key parameters like polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule. researchgate.netrsc.org

The inherent characteristics of pyrimidines, such as their π-deficient nature, electron-withdrawing capabilities, and coplanarity, make them ideal for constructing "push-pull" molecules. rsc.orgnih.gov These molecules typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT), a key mechanism for generating significant NLO effects. nih.gov The pyrimidine ring itself can act as an excellent electron-acceptor.

Computational studies on various pyrimidine derivatives have demonstrated their potential for NLO applications. For instance, the investigation of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) using DFT calculations at the B3LYP/6-311++G(d,p) level revealed significant NLO behavior. rsc.orgrsc.org An iterative electrostatic embedding method was used to investigate its polarizability and hyperpolarizability in a crystalline environment, showing a notable enhancement of NLO properties. researchgate.netrsc.org Similarly, for a series of indacenodithiophene-based chromophores, DFT calculations at the M06/6-311G(d,p) level were employed to explore their NLO properties, highlighting the role of end-capped substituents in enhancing the NLO response. nih.gov

The strategic design of pyrimidine-based NLO materials often involves modifying the donor, acceptor, and π-linker components to optimize the NLO response. Theoretical studies have shown that structural parameters can significantly affect the NLO sensitivity of these dyes. nih.gov For example, in a study of Y-shaped pyrimidine compounds, periodic DFT calculations were used to analyze noncovalent interactions and assess dynamic second hyperpolarizability and third-order nonlinear susceptibility. nih.gov The calculated third-order nonlinear susceptibility for the DMS crystal was found to be superior to that of other organic materials, indicating its promise for photonic device fabrication. nih.gov

Table 1: Computational Methods and Predicted NLO Properties of Pyrimidine Derivatives

| Compound/System | Computational Method | Key NLO Properties Predicted | Reference |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | DFT (B3LYP/6-311++G(d,p)), Iterative electrostatic embedding | Polarizability, Hyperpolarizability, Third-order nonlinear susceptibility (χ³) | rsc.orgrsc.org |

| Pyrimidine based bis-uracil derivatives | DFT (M06/6-311G**) | Third-order NLO properties | tandfonline.com |

| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) | Periodic DFT | Dynamic second hyperpolarizability, Third-order nonlinear susceptibility | nih.gov |

| Indacenodithiophene based chromophores | DFT (M06/6-311G(d,p)) | First hyperpolarizability (βtot), Second hyperpolarizability (γtot) | nih.gov |

Derivation of Electrochemical Descriptors for Pyrimidine-Based Compounds

Computational chemistry provides a powerful toolkit for deriving electrochemical descriptors of pyrimidine-based compounds, which are crucial for understanding their reactivity and potential applications, such as in corrosion inhibition. knepublishing.comiapchem.org Quantum chemical calculations, often performed using DFT, are employed to determine a range of molecular properties that correlate with electrochemical behavior. iapchem.org

Key electrochemical descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). knepublishing.comiapchem.org These frontier molecular orbitals are fundamental in predicting the electron-donating and accepting capabilities of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is another critical descriptor, providing insights into the molecule's stability and reactivity. iapchem.org

Other important quantum chemical parameters that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO). iapchem.org

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO). iapchem.org

Absolute Electronegativity (χ): The tendency to attract electrons (χ ≈ (IP + EA) / 2). iapchem.org

Global Hardness (η): A measure of resistance to charge transfer (η ≈ (IP - EA) / 2). iapchem.org

Global Softness (σ): The reciprocal of global hardness (σ = 1/η), indicating higher reactivity. iapchem.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = χ² / 2η).

These descriptors have been successfully used to model the performance of pyrimidine derivatives in various applications. For instance, in corrosion inhibition studies, these parameters help elucidate the interaction mechanism between the inhibitor molecules and the metal surface. iapchem.org Machine learning models have also been developed using these quantum chemical descriptors to predict the inhibition efficiency of pyrimidine compounds. knepublishing.com

The electrochemical behavior of pyrimidine derivatives can also be investigated experimentally using techniques like cyclic voltammetry. researchgate.netacs.org Such studies on compounds like 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one have revealed a series of cathodic peaks, indicating reduction processes. researchgate.net The shift in peak potentials with varying pH can be used to determine the pKa values of the compounds. researchgate.net

Table 2: Key Electrochemical Descriptors and Their Significance

| Descriptor | Formula/Approximation | Significance | Reference |

| HOMO Energy (EHOMO) | - | Electron-donating ability | iapchem.org |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | iapchem.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability | iapchem.org |

| Ionization Potential (IP) | -EHOMO | Tendency to be oxidized | iapchem.org |

| Electron Affinity (EA) | -ELUMO | Tendency to be reduced | iapchem.org |

| Absolute Electronegativity (χ) | (IP + EA) / 2 | Electron-attracting tendency | iapchem.org |

| Global Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer | iapchem.org |

| Global Softness (σ) | 1 / η | Measure of reactivity | iapchem.org |

Establishment of Structure-Reactivity Relationships

The establishment of structure-reactivity relationships (SRRs) is a cornerstone of medicinal and materials chemistry, providing a framework for the rational design of new molecules with desired properties. For pyrimidine derivatives, SRR studies have been pivotal in understanding how modifications to the pyrimidine scaffold influence their biological activity and chemical reactivity. soton.ac.uksoton.ac.uknih.gov

A systematic approach to SRR involves synthesizing a series of analogues with controlled structural variations and evaluating their properties. For instance, in the context of 2-sulfonylpyrimidines as covalent modifiers of proteins, a systematic SRR study was conducted to understand how substituents on the pyrimidine ring affect their reactivity towards nucleophiles like glutathione (B108866) (GSH). soton.ac.uksoton.ac.uk

Key findings from these studies include:

Influence of Substituents: The nature and position of substituents on the pyrimidine ring have a profound impact on reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), at the 5-position of 2-sulfonylpyrimidines drastically increase the reaction rate with thiols. soton.ac.ukacs.org This is attributed to the increased electrophilicity of the C2 carbon atom, making it more susceptible to nucleophilic attack.

Leaving Group Ability: The sulfonyl group in 2-sulfonylpyrimidines is a superior leaving group compared to halides (e.g., chloro) or methylthio groups. soton.ac.ukacs.org Control experiments showed that 2-chloro and 2-methylthio pyrimidines were significantly less reactive or completely unreactive under the same conditions. soton.ac.ukacs.org

Aromatic System: Altering the heterocyclic core also modulates reactivity. Replacing the pyrimidine ring with a 1,4-pyrazine was found to completely halt the reaction, while a quinazoline (B50416) analogue reacted slightly faster than the parent pyrimidine. acs.org

Quantitative structure-activity relationship (QSAR) studies represent a computational approach to formalizing SRRs. nih.govjrespharm.com In QSAR, statistical models are built to correlate physicochemical parameters or structural descriptors of a series of compounds with their biological activity. nih.govresearchgate.net For example, a QSAR study on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives identified correlations between various physicochemical parameters and their antimicrobial activity. nih.gov Similarly, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) have been used to study the interactions of pyrimidine derivatives with biological targets, providing insights for designing more potent inhibitors. rsc.org

These SRR and QSAR studies provide a predictive framework that is invaluable for the design of new pyrimidine-based compounds, whether for applications as pharmaceuticals, agrochemicals, or functional materials. nih.govnih.gov

Table 3: Structure-Reactivity Trends in 2-Substituted Pyrimidines

| Leaving Group at C2 | Substituent at C5 | Relative Reactivity with Thiols | Reference |

| -SO₂CH₃ | -H | Reference | soton.ac.ukacs.org |

| -SO₂CH₃ | -NO₂ | Drastically Increased | soton.ac.ukacs.org |

| -SO₂CH₃ | -CF₃ | Drastically Increased | soton.ac.ukacs.org |

| -Cl | -H | Unreactive/Very Low | soton.ac.ukacs.org |

| -SCH₃ | -H | Unreactive/Very Low | soton.ac.ukacs.org |

Catalytic Roles and Ligand Chemistry of Sodium Pyrimidine 2 Sulfinate in Advanced Systems

Function as a Catalyst or Catalyst Precursor in Organic Transformations

Sodium pyrimidine-2-sulfinate and its related derivatives are recognized for their role as effective nucleophilic coupling partners, particularly in palladium-catalyzed cross-coupling reactions. rsc.org These sulfinate reagents serve as practical and stable alternatives to the corresponding boronic acids, which are often difficult to prepare and handle, especially the 2-pyridyl and 2-pyrimidyl variants. rsc.org The utility of these sulfinates is most prominent in desulfinative cross-coupling processes, which avoid the use of stoichiometric organometallic reagents and release sulfur dioxide as the primary byproduct. nih.gov

A key application is in the Suzuki-Miyaura cross-coupling reaction, where pyrimidine-2-sulfinates can replace pyrimidine-2-boronic acids. Research has demonstrated that sodium pyridine-2-sulfinate, a close analogue, effectively couples with a range of aryl bromides and chlorides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). rsc.orgacs.org These reactions tolerate various functional groups and can be applied to more challenging chloro-derivatives, which is advantageous due to their lower cost and wider availability. rsc.org

Furthermore, these sulfinate reagents can participate in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, showcasing their versatility beyond palladium catalysis. Mechanistic studies on the palladium-catalyzed variant reveal that the reaction pathway and rate-limiting step can differ depending on the nature of the sulfinate. For instance, in the coupling of sodium pyridine-2-sulfinate, the turnover-limiting step is often the transmetalation of the sulfinate to the palladium center. acs.org

Recent advancements have introduced the concept of "latent" sulfinate reagents, such as β-nitrile and β-ester sulfones. These compounds are designed to generate the reactive sulfinate salt in situ under basic conditions, which then participates in the palladium-catalyzed coupling cycle. This approach overcomes challenges related to the purification and solubility of metal sulfinate salts and expands their tolerance in multi-step syntheses. nih.gov

Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions with Arenesulfinates

| Sulfinate Partner | Electrophile | Catalyst System | Product Type | Finding | Reference |

|---|---|---|---|---|---|

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-Arylpyridine | Excellent yields achieved with bromo- and chloro-electrophiles. | rsc.org |

| Sodium 4-methylbenzenesulfinate (B2793641) | 1-Bromo-4-fluorobenzene (B142099) | Pd(OAc)₂, PCy₃, K₂CO₃ | Diaryl | The oxidative addition complex is the resting state, and transmetalation is turnover-limiting. | acs.org |

| Pyridine (B92270) β-nitrile sulfone (latent sulfinate) | 4-Bromoanisole | Pd₂(dba)₃, XPhos, K₃PO₄ | 2-Arylpyridine | Base-activated latent reagent generates sulfinate in situ for efficient coupling. | nih.gov |

Applications in Ligand Design for Metal-Catalyzed Reactions

The synthesis of complex ligands for metal catalysis is a critical area of research, and this compound serves as a valuable building block in this endeavor. The cross-coupling reactions described previously provide a direct route to substituted pyrimidines and bipyridines, which are foundational motifs in a vast number of ligands used in homogeneous catalysis. rsc.orgmdpi.com For example, 2,2'-bipyridines, which can be synthesized using sulfinate-based coupling methods, are among the most common ligand scaffolds. rsc.org

The pyrimidine-sulfur framework itself has been incorporated into catalytically active metal complexes. While not the sulfinate directly, related pyrimidine-thiolate ligands have been used to create molybdenum and tungsten complexes. researchgate.net These complexes, such as [MoO₂(PymS)₂] (where PymS = pyrimidine-2-thiolate), act as catalysts for oxygen atom transfer (OAT) reactions, mimicking the function of certain molybdoenzymes. Studies comparing pyrimidine-2-thiolate with pyridine-2-thiolate (B1254107) ligands revealed that the electronic properties of the heterocyclic ring significantly influence the catalytic efficiency. researchgate.net

More broadly, organosulfonate groups are being explored as versatile components in ligand design due to their unique coordination properties. In a bio-inspired approach, a ruthenium-based water oxidation catalyst was developed using a [2,2′:6′,2″-terpyridine]-6,6″-disulfonate ligand. nih.gov The sulfonate groups in this ligand exhibit flexible, adaptive coordination, acting as both electron donors to stabilize the high-valent metal center and as proton acceptors to facilitate the catalytic cycle. This design resulted in a highly efficient catalyst, demonstrating the potential of incorporating sulfonate functionalities into ligand architectures to enhance catalytic performance. nih.gov The synthesis of such sophisticated ligands can be facilitated by the reactivity of precursor molecules like this compound.

Table 2: Pyrimidine (B1678525) and Sulfonate Motifs in Ligand Design

| Ligand/Precursor | Metal | Catalytic Application | Key Feature | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thiolate | Mo, W | Oxygen Atom Transfer (OAT) | Electronic tuning of the metal center by the pyrimidine ring influences catalytic activity. | researchgate.net |

| [2,2′:6′,2″-terpyridine]-6,6″-disulfonate | Ru | Water Oxidation | Flexible sulfonate groups act as internal bases and stabilize high-valent metal species. | nih.gov |

| Pyridine-2-sulfinates | N/A (Precursor) | Ligand Synthesis | Used as building blocks for bipyridine and other heterocyclic ligands via cross-coupling. | rsc.org |

Organocatalytic Applications of Arenesulfinate Derivatives

One notable application involves the synthesis of β-keto sulfones. Unactivated olefins can be converted directly into β-keto sulfones using inexpensive sodium arenesulfinate salts as the sulfonylating agent. researchgate.net These reactions are often initiated by a radical initiator like potassium persulfate (K₂S₂O₈) and can proceed under mild, aqueous conditions, highlighting their practicality and environmental friendliness. researchgate.net